molecular formula C13H12O3 B045477 7-Methoxynaphthalen-1-yl acetate CAS No. 150712-58-6

7-Methoxynaphthalen-1-yl acetate

Cat. No. B045477
M. Wt: 216.23 g/mol
InChI Key: TYZZPELMJIDPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methoxynaphthalen-1-yl acetate”, also known as Ethyl 2-(7-methoxynaphthalen-1-yl)acetate, is a chemical compound with the CAS Number: 6836-21-1 . It is a colorless or white to yellow powder or crystals or liquid .


Synthesis Analysis

The synthesis of “7-Methoxynaphthalen-1-yl acetate” involves a two-step process. In the first stage, sodium hydroxide and water are added to a solution of (7-methoxy-naphthalen-1-yl)-acetic acid ethyl ester in methanol. The mixture is stirred at about 40°C for about 2 hours. In the second stage, the mixture is concentrated in vacuo, the residue is diluted with water, and extracted with ether. The aqueous phase is acidified with concentrated hydrochloric acid until a pH of 2 is achieved .


Molecular Structure Analysis

The molecular weight of “7-Methoxynaphthalen-1-yl acetate” is 244.29 . The InChI code is 1S/C15H16O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h4-8,10H,3,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“7-Methoxynaphthalen-1-yl acetate” is a white to off-white crystalline powder with a slightly sweet, floral aroma. It is soluble in organic solvents such as ethanol, ethyl acetate, and acetone, but insoluble in water .

Scientific Research Applications

  • Anticancer Activity : Oxadiazoline-substituted naphthalenyl acetates, including derivatives of 7-Methoxynaphthalen-1-yl acetate, exhibit significant anticancer properties. Notably, compounds like 3c demonstrate greater selectivity for non-solid tumor cell lines, while maintaining safety and good drug-likeness scores (Ibrahim Chaaban et al., 2014).

  • Pharmaceutical Analysis : Derivatives of 7-Methoxynaphthalen-1-yl acetate, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, have been used in pharmaceutical formulations to identify important thiols, providing fluorescent adducts for separation and detection (R. Gatti et al., 1990).

  • Chemical Synthesis : Methoxynaphthalenes, including 7-Methoxynaphthalen-1-yl acetate, react with active methylene compounds to produce various propanediamides, showcasing their versatility in chemical reactions (K. Tsunoda et al., 1991).

  • Industrial Applications : In the production of commercially important intermediates like Naproxen, derivatives of 7-Methoxynaphthalen-1-yl acetate have been used. For instance, the regioselective acylation of 2-methoxynaphthalene yields such intermediates with high selectivity (Thenkrishnan Kumaraguru et al., 2014).

  • Antimicrobial Properties : Certain derivatives, like 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, show excellent antimicrobial activities, highlighting their potential in medical applications (V. M. Sherekar et al., 2021).

  • Catalysis and Green Chemistry : Derivatives of 7-Methoxynaphthalen-1-yl acetate are also explored in catalysis and green chemistry. For example, the O-methylation of 2-naphthol with dimethyl carbonate catalyzed by solid bases leads to 2-methoxynaphthalene, a greener alternative to traditional methods (G. Yadav & Jeetendra Y. Salunke, 2013).

Safety And Hazards

The safety information for “7-Methoxynaphthalen-1-yl acetate” indicates that it may cause skin irritation and serious eye damage. It may also cause respiratory irritation if inhaled. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(7-methoxynaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZZPELMJIDPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxynaphthalen-1-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxynaphthalen-1-yl acetate
Reactant of Route 2
Reactant of Route 2
7-Methoxynaphthalen-1-yl acetate
Reactant of Route 3
Reactant of Route 3
7-Methoxynaphthalen-1-yl acetate
Reactant of Route 4
Reactant of Route 4
7-Methoxynaphthalen-1-yl acetate
Reactant of Route 5
Reactant of Route 5
7-Methoxynaphthalen-1-yl acetate
Reactant of Route 6
Reactant of Route 6
7-Methoxynaphthalen-1-yl acetate

Citations

For This Compound
5
Citations
JK Kumar, SG Narala, AV Narsaiah - Organic & Medicinal Chemistry …, 2018 - ideas.repec.org
A simple and efficient synthesis of anti-depressant agent Agomelatine has been achieved in 5 steps with an overall yield 63%. The synthesis was started from commercially available …
Number of citations: 2 ideas.repec.org
IE Gerontitis, PG Tsoungas, G Varvounis - 2023 - preprints.org
Naphtho [1, 8-de][1, 2] oxazin-4-ol and its acyl or benzyl derivatives ring open to various 2, 8-dihydroxy-1-naphthonitriles, that undergo methylation, reduction, demethylation and …
Number of citations: 0 www.preprints.org
HMC Ferraz, GG Bianco, CC Teixeira, LH Andrade… - Tetrahedron …, 2007 - Elsevier
… 4.3.3. 1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate … ,4-Tetrahydro-6-methyl-7-methoxynaphthalen-1-yl acetate 5c … (R)-1,2,3,4-tetrahydro-7-methoxynaphthalen-1-yl acetate 3c …
Number of citations: 25 www.sciencedirect.com
G Spadoni, A Bedini, G Diamantini… - ChemMedChem …, 2007 - Wiley Online Library
Racemic N‐(8‐methoxy‐10,11‐dihydro‐5H‐dibenzo[a,d]cyclohepten‐10‐ylmethyl)acetamide (compound 5) was previously identified as a novel selective MT 2 antagonist fulfilling the …
D Best, M Jean, P van de Weghe - The Journal of Organic …, 2016 - ACS Publications
One-pot formation of arylacetic acid esters, thioesters, and amides via Rh(II)-catalyzed arylation of a Meldrum’s acid-derived diazo reagent with electron-rich arenes is described. The …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.